Amoxicillin
Amoxicillin
Amoxicillin is a penicillin in which the substituent at position 6 of the penam ring is a 2-amino-2-(4-hydroxyphenyl)acetamido group. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of an amoxicillin(1-).
Amoxicillin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as community-acquired pneumonia; infections of the ear, nose and throat; infections of the genitourinary tract and infections of the skin and respiratory tract.
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Amoxicillin, or BRL-2333, is a penicillin G derivative first described in the literature in 1972. Amoxicillin has similar activity to [penicillin] and [ampicillin], but leads to higher serum concentrations than ampicillin. Amoxicillin was granted FDA approval on 18 January 1974.
Amoxicillin anhydrous is a Penicillin-class Antibacterial.
Amoxicillin is a natural product found in Arundo donax and Apis cerana with data available.
Amoxicillin is a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding protein (PBP) 1A located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
A broad-spectrum semisynthetic antibiotic similar to AMPICILLIN except that its resistance to gastric acid permits higher serum levels with oral administration.
Amoxicillin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as community-acquired pneumonia; infections of the ear, nose and throat; infections of the genitourinary tract and infections of the skin and respiratory tract.
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Amoxicillin, or BRL-2333, is a penicillin G derivative first described in the literature in 1972. Amoxicillin has similar activity to [penicillin] and [ampicillin], but leads to higher serum concentrations than ampicillin. Amoxicillin was granted FDA approval on 18 January 1974.
Amoxicillin anhydrous is a Penicillin-class Antibacterial.
Amoxicillin is a natural product found in Arundo donax and Apis cerana with data available.
Amoxicillin is a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding protein (PBP) 1A located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
A broad-spectrum semisynthetic antibiotic similar to AMPICILLIN except that its resistance to gastric acid permits higher serum levels with oral administration.
Brand Name:
Vulcanchem
CAS No.:
26787-78-0
VCID:
VC20753148
InChI:
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1
SMILES:
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)[NH3+])C(=O)[O-])C
Molecular Formula:
C16H19N3O5S
Molecular Weight:
365.4 g/mol
Amoxicillin
CAS No.: 26787-78-0
VCID: VC20753148
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Amoxicillin is a penicillin in which the substituent at position 6 of the penam ring is a 2-amino-2-(4-hydroxyphenyl)acetamido group. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of an amoxicillin(1-). Amoxicillin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as community-acquired pneumonia; infections of the ear, nose and throat; infections of the genitourinary tract and infections of the skin and respiratory tract. Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV. Amoxicillin, or BRL-2333, is a penicillin G derivative first described in the literature in 1972. Amoxicillin has similar activity to [penicillin] and [ampicillin], but leads to higher serum concentrations than ampicillin. Amoxicillin was granted FDA approval on 18 January 1974. Amoxicillin anhydrous is a Penicillin-class Antibacterial. Amoxicillin is a natural product found in Arundo donax and Apis cerana with data available. Amoxicillin is a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding protein (PBP) 1A located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. Amoxicillin Anhydrous is the anhydrous form of a broad-spectrum, semisynthetic aminopenicillin antibiotic with bactericidal activity. Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. A broad-spectrum semisynthetic antibiotic similar to AMPICILLIN except that its resistance to gastric acid permits higher serum levels with oral administration. |
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CAS No. | 26787-78-0 |
Product Name | Amoxicillin |
Molecular Formula | C16H19N3O5S |
Molecular Weight | 365.4 g/mol |
IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 |
Standard InChIKey | LSQZJLSUYDQPKJ-NJBDSQKTSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)[NH3+])C(=O)[O-])C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Appearance | White to off-white solid powder. |
Boiling Point | 743.2 |
Colorform | Crystals from water |
Melting Point | 194 °C |
Physical Description | Off-white solid; [HSDB] Solid |
Purity | > 98% |
Related CAS | 34642-77-8 (mono-hydrochloride salt) 61336-70-7 (trihydrate) |
Shelf Life | Stable under recommended storage conditions. Following reconstitution, amoxicillin oral suspensions should preferably be refrigerated at 2-8 °C, but refrigeration is not necessary and the suspension are stable for 14 days at room temp or 2-8 °C |
Solubility | 10.7 [ug/mL] (The mean of the results at pH 7.4) Soluble in water 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol 9.58e-01 g/L |
Synonyms | Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |
Vapor Pressure | 4.69X10-17 mm Hg at 25 °C (est) |
Reference | 1: Lang M, Fish J, Covelli C, Schreiber BE. DRESS syndrome triple whammy: sulfasalazine, amoxicillin and HHV-7. Br J Hosp Med (Lond). 2017 Nov 2;78(11):648-649. doi: 10.12968/hmed.2017.78.11.648. PubMed PMID: 29111803. 2: Bruyndonckx R, Stuart B, Little P, Hens N, Ieven M, Butler CC, Verheij T, Goossens H, Coenen S; GRACE project group. Amoxicillin for acute lower respiratory tract infection in primary care: subgroup analysis by bacterial and viral etiology. Clin Microbiol Infect. 2017 Nov 3. pii: S1198-743X(17)30626-2. doi: 10.1016/j.cmi.2017.10.032. [Epub ahead of print] PubMed PMID: 29108950. 3: Dornelles NB Junior, Collares FM, Genari B, de Souza Balbinot G, Samuel SMW, Arthur RA, Visioli F, Guterres SS, Leitune VCB. Influence of the addition of microsphere load amoxicillin in the physical, chemical and biological properties of an experimental endodontic sealer. J Dent. 2017 Oct 26. pii: S0300-5712(17)30262-2. doi: 10.1016/j.jdent.2017.10.010. [Epub ahead of print] PubMed PMID: 29107135. 4: Szeto CC, Ng JK, Chow KM, Kwan BC, Kwong VW, Law MC, Leung CB, Li PK. Treatment of Enterococcal Peritonitis in Peritoneal Dialysis Patients by Oral Amoxicillin or Intra-Peritoneal Vancomcyin: a Retrospective Study. Kidney Blood Press Res. 2017 Oct 27;42(5):837-843. doi: 10.1159/000484426. [Epub ahead of print] PubMed PMID: 29073597. 5: Llor C, Pérez A, Carandell E, García-Sangenís A, Rezola J, Llorente M, Gestoso S, Bobé F, Román-Rodríguez M, Cots JM, Hernández S, Cortés J, Miravitlles M, Morros R. Efficacy of high doses of penicillin versus amoxicillin in the treatment of uncomplicated community acquired pneumonia in adults. A non-inferiority controlled clinical trial. Aten Primaria. 2017 Oct 20. pii: S0212-6567(17)30234-2. doi: 10.1016/j.aprim.2017.08.003. [Epub ahead of print] PubMed PMID: 29061311. 6: Park HY, Kang EJ, Kim DG, Kim KJ, Choi JW, Nam SY, Kwon YH, Lee HS, Jeon SW. High and Frequent Dose of Dexlansoprazole and Amoxicillin Dual Therapy for Helicobacter pylori Infections: A Single Arm Prospective Study. Korean J Gastroenterol. 2017 Oct 25;70(4):176-180. doi: 10.4166/kjg.2017.70.4.176. PubMed PMID: 29060955. 7: Villani A, Baldo A, De Fata Salvatores G, Desiato V, Ayala F, Donadio C. Acute Localized Exanthematous Pustulosis (ALEP): Review of Literature with Report of Case Caused by Amoxicillin-Clavulanic Acid. Dermatol Ther (Heidelb). 2017 Oct 19. doi: 10.1007/s13555-017-0206-1. [Epub ahead of print] PubMed PMID: 29052100. 8: Vivan L, Girotto C, Fracasso M, Pitaluga AN, Wagner G, Battiston FG. Influence of the fish oil in the gut microbiota of wistar rats (Rattus norvegicus) treated with dexamethasone and amoxicillin. Microb Pathog. 2017 Oct 14;113:45-50. doi: 10.1016/j.micpath.2017.10.018. [Epub ahead of print] PubMed PMID: 29042305. 9: McGowan K, McGowan T, Ivanovski S. Optimal dose and duration of amoxicillin-plus-metronidazole as an adjunct to non-surgical periodontal therapy: A systematic review and meta-analysis of randomized, placebo-controlled trials. J Clin Periodontol. 2017 Oct 13. doi: 10.1111/jcpe.12830. [Epub ahead of print] Review. PubMed PMID: 29027242. 10: Thomas VM, Thomas-Eapen N. An Uncommon Side Effect of a Commonly Used Antibiotic: Amoxicillin-Clavulanic Acid Induced Hepatitis. Korean J Fam Med. 2017 Sep;38(5):307-310. doi: 10.4082/kjfm.2017.38.5.307. Epub 2017 Sep 22. PubMed PMID: 29026493; PubMed Central PMCID: PMC5637224. |
PubChem Compound | 33613 |
Last Modified | Sep 13 2023 |
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